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Compound of Interest

4-Methyltetrahydro-2H-pyran-4-
Compound Name:
carbaldehyde

cat. No.: B1290258

An In-depth Technical Guide to 4-Methyloxane-4-
carbaldehyde

This technical guide provides a comprehensive overview of the chemical structure, IUPAC
nomenclature, physicochemical properties, and potential synthesis of 4-methyloxane-4-
carbaldehyde. It is intended for researchers, scientists, and professionals in the field of drug
development and chemical synthesis.

Chemical Structure and IUPAC Name

The compound with the systematic IUPAC name 4-methyloxane-4-carbaldehyde is a
heterocyclic organic compound. It features a six-membered saturated ring containing one
oxygen atom, known as an oxane or tetrahydropyran ring. A methyl group and a carbaldehyde
(or formyl) group are both attached to the same carbon atom at the 4-position of this ring.

Common synonyms for this compound include 4-methyl-tetrahydropyran-4-carbaldehyde and
4-formyl-4-methyl-tetrahydropyran.[1] Its chemical formula is C7H120:2.[1]

Chemical Structure Diagram

Caption: Chemical structure of 4-methyloxane-4-carbaldehyde.
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Physicochemical and Spectroscopic Data

While experimental data for 4-methyloxane-4-carbaldehyde is limited, its physicochemical

properties can be estimated through computational models. The following table summarizes

these computed properties.[1]

Property Value
Molecular Weight 128.17 g/mol
XLogP3-AA 0.4
Hydrogen Bond Donor Count 0

Hydrogen Bond Acceptor Count 2

Rotatable Bond Count 1

Exact Mass

128.083729621 Da

Monoisotopic Mass

128.083729621 Da

Topological Polar Surface Area 26.3 A2
Heavy Atom Count 9
Formal Charge 0
Complexity 103

Note: The data presented in this table is based on computational predictions.

Spectroscopic data for the closely related compound, 4-methyloxane-2-carbaldehyde, indicates

that Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable analytical technique for its

characterization.[2] For 4-methyloxane-4-carbaldehyde, the following spectral characteristics

would be expected:

e 1H NMR: Signals corresponding to the methyl protons, the methylene protons of the

tetrahydropyran ring, and the aldehydic proton. The chemical shift of the aldehydic proton

would be in the characteristic downfield region (around 9-10 ppm).
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e 13C NMR: Resonances for the methyl carbon, the methylene carbons of the ring, the
quaternary carbon at the 4-position, and the carbonyl carbon of the aldehyde group (typically
in the 190-200 ppm range).

» IR Spectroscopy: A strong absorption band characteristic of the C=0 stretch of the aldehyde
group (around 1720-1740 cm~1). C-H stretching and bending vibrations for the alkyl groups
would also be present.

e Mass Spectrometry: The molecular ion peak (M*) would be observed at m/z = 128.
Fragmentation patterns would likely involve the loss of the formyl group (CHO) and cleavage
of the tetrahydropyran ring.

Experimental Protocols: Synthesis

A specific, peer-reviewed synthesis protocol for 4-methyloxane-4-carbaldehyde is not readily
available in the literature. However, a plausible synthetic route can be adapted from the known
synthesis of the parent compound, tetrahydropyran-4-carbaldehyde.[3] This would likely involve
a two-step process starting from a suitable precursor, such as 4-cyano-4-
methyltetrahydropyran.

Proposed Synthesis Workflow:

Diisobutylaluminum hydride (DIBAL-H) Agqueous Workup

4-Cyano-4-methyltetrahydropyran 4-Methyloxane-4-carbaldehyde

in Toluene, -78 °C rme ine (e.g., sat. NHaCl)

Click to download full resolution via product page
Caption: Proposed synthesis of 4-methyloxane-4-carbaldehyde.
Detailed Hypothetical Protocol:

¢ Reaction Setup: A solution of 4-cyano-4-methyltetrahydropyran (1.0 equivalent) in anhydrous
toluene is prepared in a flame-dried, three-necked round-bottom flask under an inert
atmosphere (e.g., argon or nitrogen). The flask is equipped with a magnetic stirrer, a
thermometer, and a dropping funnel.
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e Reduction: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of
diisobutylaluminum hydride (DIBAL-H) in toluene (typically 1.0 M, 1.2 equivalents) is added
dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

o Reaction Monitoring: The reaction mixture is stirred at -78 °C for 1-2 hours. The progress of
the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography
(GC) by quenching a small aliquot of the reaction mixture.

e Quenching and Workup: Upon completion, the reaction is carefully quenched by the slow,
dropwise addition of a saturated aqueous solution of ammonium chloride at -78 °C. The
mixture is then allowed to warm to room temperature.

o Extraction: The resulting mixture is diluted with an organic solvent such as ethyl acetate and
the aqueous layer is separated. The aqueous layer is extracted two more times with ethyl
acetate.

 Purification: The combined organic layers are washed with brine, dried over anhydrous
sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the
crude 4-methyloxane-4-carbaldehyde. Further purification can be achieved by column
chromatography on silica gel.

Biological Significance and Signaling Pathways

While there is no specific information available regarding the biological activity or signaling
pathway involvement of 4-methyloxane-4-carbaldehyde, the tetrahydropyran (THP) moiety is a
significant scaffold in medicinal chemistry and drug discovery. THP rings are often used as
bioisosteric replacements for cyclohexane rings to improve physicochemical properties such as
solubility and to introduce a potential hydrogen bond acceptor (the ring oxygen).

Derivatives of tetrahydropyran are found in a number of approved drugs and are being
investigated for a wide range of therapeutic applications, including as anticancer agents and
HIV protease inhibitors.[4][5] The incorporation of the THP ring can influence the binding of a
molecule to its biological target, such as an enzyme's active site.

Generic Signaling Pathway Inhibition:
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The diagram below illustrates a generalized mechanism by which a drug containing a
tetrahydropyran moiety might inhibit a signaling pathway, for example, by acting as a kinase
inhibitor.
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Caption: Generalized signaling pathway showing inhibition by a THP-containing drug.
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In this hypothetical pathway, the binding of a ligand to a cell surface receptor initiates a
signaling cascade involving multiple kinases. The tetrahydropyran-containing inhibitor could be
designed to bind to the ATP-binding site of one of these kinases, thereby preventing the
phosphorylation and activation of downstream targets and ultimately blocking the cellular
response. This is a common mechanism of action for many modern targeted therapies in
oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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